5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)16-12(18)11-8-15-14-17(13(11)19)6-7-20-14/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMTVQWFWPAMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Medicinal Chemistry
5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its potential therapeutic properties. Studies have indicated that compounds within this class exhibit various biological activities, including:
- Anticancer Activity : Research has shown that derivatives of thiazolo-pyrimidine compounds can inhibit cancer cell proliferation. For instance, in vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 (colon) and MCF-7 (breast) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro assays have reported effective inhibition zones against bacteria like Staphylococcus aureus and Escherichia coli .
Synthesis of Novel Compounds
The compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized in the development of new materials with specific electronic or optical properties. The synthetic routes often involve multi-step processes, including condensation reactions with various reagents .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in critical biological pathways, potentially influencing enzyme activity or receptor interactions .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study focusing on the antiproliferative effects of thiazolo-pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects at low micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various derivatives of thiazolo-pyrimidines, including this compound. The compound demonstrated potent antimicrobial activity with minimum inhibitory concentration values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Regioselectivity and Isomer Formation
Unlike some heterocyclic systems, the cyclization of S-alkylated precursors here is highly regioselective, forming only 5H-thiazolo[3,2-a]pyrimidin-5-ones due to:
Antibacterial and Antitubercular Activities
The 2015 study evaluated thiazolopyrimidinones and sulfonic acid derivatives against Gram-positive/-negative bacteria and Mycobacterium tuberculosis. Key findings:
- Non-sulfonated derivatives (e.g., target compound): Moderate activity attributed to the planar thiazolopyrimidine core, which may intercalate into bacterial DNA.
Tyrosinase Inhibition
Analogues with electron-withdrawing groups (e.g., 3-nitro- or 3-bromo-phenyl) demonstrated stronger tyrosinase inhibition than the target compound’s p-tolyl group, suggesting substituent electronegativity modulates enzyme binding .
Pharmacokinetic Considerations
- Solubility : The p-tolyl group provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. Sulfonic acid derivatives, while more polar, may have reduced oral bioavailability .
Biological Activity
5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 299.35 g/mol. The compound features a thiazole ring fused to a pyrimidine structure, contributing to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By disrupting this process, the compound leads to bacterial cell death, showcasing its potential as an antibacterial agent .
Antibacterial Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains by targeting DNA gyrase .
Anticancer Potential
Several studies have evaluated the anticancer efficacy of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro:
These findings suggest that the compound may be more effective than traditional chemotherapeutic agents like etoposide in certain contexts.
Other Biological Activities
In addition to antibacterial and anticancer properties, there is emerging evidence that thiazolo[3,2-a]pyrimidine derivatives may possess anti-Alzheimer's and antioxidant activities. For instance, some derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .
Case Studies and Research Findings
- Anticancer Activity Assessment : In a study comparing various thiazolo[3,2-a]pyrimidines, it was found that certain modifications to the core structure significantly enhanced anticancer efficacy against cell lines such as MCF-7 and A549 . The modifications included substituents that improved solubility and bioavailability.
- Inhibition Studies : A study investigating the inhibition of DNA gyrase by thiazolo[3,2-a]pyrimidines revealed that structural variations could lead to differing levels of enzymatic inhibition and cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
